molecular formula C22H20N2OS B320861 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea

Cat. No.: B320861
M. Wt: 360.5 g/mol
InChI Key: ZCEAFLGQCHQXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a biphenyl group, a carboxamide group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea typically involves the reaction of biphenyl-4-carbonyl chloride with N-[(1-phenylethyl)carbamothioyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

4-phenyl-N-(1-phenylethylcarbamothioyl)benzamide

InChI

InChI=1S/C22H20N2OS/c1-16(17-8-4-2-5-9-17)23-22(26)24-21(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-16H,1H3,(H2,23,24,25,26)

InChI Key

ZCEAFLGQCHQXDZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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